molecular formula C17H15NO6 B5819448 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid

3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid

Cat. No.: B5819448
M. Wt: 329.30 g/mol
InChI Key: BEYTXTFEYCNHIB-BQYQJAHWSA-N
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Description

3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid is an organic compound with the molecular formula C17H15NO6 and a molecular weight of 329.3041 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a phenoxy group, which is further substituted with a methoxy group and a nitrovinyl group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-(2-nitrovinyl)phenol with benzyl bromide in the presence of a base, followed by oxidation to form the benzoic acid derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid involves its interaction with specific molecular targets. The nitrovinyl group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering protein function. The phenoxy and benzoic acid moieties contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar compounds to 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid include:

Properties

IUPAC Name

3-[[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-23-16-10-12(7-8-18(21)22)5-6-15(16)24-11-13-3-2-4-14(9-13)17(19)20/h2-10H,11H2,1H3,(H,19,20)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYTXTFEYCNHIB-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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